molecular formula C25H17ClN2O6S2 B5516054 4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate

4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate

Cat. No. B5516054
M. Wt: 541.0 g/mol
InChI Key: SZFSUOBEENVDII-LPYMAVHISA-N
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Description

Thiazolidinone derivatives, including compounds with complex substituents such as chlorophenyl, ethoxyphenyl, and nitrobenzoate groups, are of significant interest in the field of medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities and have been studied for their potential as therapeutic agents and their unique physical and chemical properties (Khelloul et al., 2022).

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of thioureas with chloroacetic acid derivatives or through the reaction of rhodanine with various aldehydes. These reactions proceed under mild conditions and can be tailored to introduce a wide range of substituents, allowing for the synthesis of a diverse library of compounds (Ali et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These analyses provide insights into the electronic and geometric structure of the compounds, including the identification of key functional groups and the arrangement of substituents around the thiazolidinone core (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in a variety of chemical reactions, including nucleophilic substitution and cycloaddition, which can be utilized to further modify the compound or introduce additional functional groups. The reactivity is influenced by the electronic properties of the substituents, which can be explored through computational studies (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the nature and position of substituents on the thiazolidinone ring (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the structural elements of the thiazolidinone derivatives. These properties can be predicted through computational methods, such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity patterns of the compounds (Kumar et al., 2014).

Scientific Research Applications

Antimicrobial Properties

  • Thiazolidinone Derivatives : A study synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial potential. One derivative showed significant antimicrobial activity, highlighting the potential of these compounds in this field (Deep et al., 2016).
  • Eperezolid-like Molecules : Another research synthesized eperezolid-like molecules, which included thiazolidinone and thiazoline derivatives, showing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
  • Rhodanine-3-acetic Acid Derivatives : A study on rhodanine-3-acetic acid-based amides and esters, related in structure to thiazolidinones, demonstrated strong antimicrobial properties, especially against mycobacteria (Krátký et al., 2017).

Anticancer Properties

  • Antitumor Screening : A range of 4-thiazolidinones with a benzothiazole moiety was screened for antitumor activity, with some compounds showing effectiveness against various cancer cell lines (Havrylyuk et al., 2010).
  • Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects in a mouse tumor model, showing significant potential (Chandrappa et al., 2010).

Molecular Structure and Synthesis

  • Molecular Structure Investigation : The synthesis and X-ray diffraction analysis of a similar compound, focusing on its non-planar structure and intermolecular hydrogen bonding, provides insight into the structural aspects of these compounds (Benhalima et al., 2011).

Corrosion Inhibition

  • Inhibitive Behavior on Steel : Thiazole-4-carboxylates, similar in structure to the compound , demonstrated corrosion inhibiting properties on mild steel in acidic environments, showcasing their potential in industrial applications (El aoufir et al., 2020).

properties

IUPAC Name

[4-[(E)-[3-(2-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O6S2/c1-2-33-21-12-15(10-11-20(21)34-24(30)16-6-5-7-17(14-16)28(31)32)13-22-23(29)27(25(35)36-22)19-9-4-3-8-18(19)26/h3-14H,2H2,1H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFSUOBEENVDII-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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